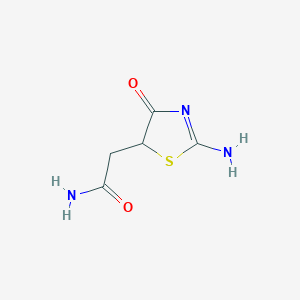

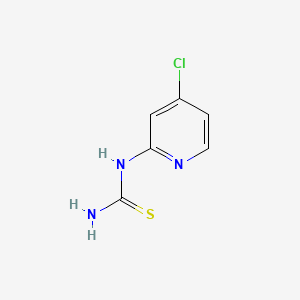

![molecular formula C16H10N2O2S B2721617 2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione CAS No. 202992-18-5](/img/structure/B2721617.png)

2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione” is a compound that belongs to the family of isoindolines . Isoindolines are the focus of much research because they are present in a wide array of bioactive molecules . They have been found to modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .

Synthesis Analysis

The synthesis of isoindolines and dioxoisoindolines has been carried out with a new synthetic strategy based on the 12 principles of green chemistry . This kind of strategy incorporated almost all materials used in the reaction without any solvent or catalytic reagents .Applications De Recherche Scientifique

Microwave Catalytic Synthesis

2-(Benzo[d]thiazol-2-yl)isoindoline-1,3-dione can be prepared using both traditional and microwave technology. Microwave technology has been found to be particularly effective, yielding high product output in a short reaction time with optimal parameters like microwave power and reactive time (Li Jin-jin, 2009).

Molecular Structure and Synthesis

The molecular structure of this compound has been a subject of interest, with studies involving synthesis and characterization through various methods like NMR spectroscopy, IR, and X-ray diffraction. These studies contribute significantly to understanding the compound's properties and potential applications (Su-Qing Wang et al., 2008).

Corrosion Inhibition

Research has shown that derivatives of 2-(Benzo[d]thiazol-2-yl)isoindoline-1,3-dione exhibit inhibiting activity against corrosion for mild steel in acidic media. This finding opens up potential applications in materials science, especially in protecting metals from corrosion (Y. Aouine et al., 2011).

Chemosensor Systems

Certain derivatives of this compound have been shown to exhibit high chemosensor selectivity in the determination of anions, making them potentially useful in analytical chemistry and environmental monitoring applications (И. Е. Толпыгин et al., 2013).

Anticancer Activity

Derivatives of 2-(Benzo[d]thiazol-2-yl)isoindoline-1,3-dione have been synthesized and evaluated for their antiproliferative activities, particularly against prostate cancer cell lines. This suggests potential therapeutic applications in the field of oncology (K. Saravanan et al., 2017).

Fluorescence Quenching and Enhancement

Studies have explored the fluorescence properties of some nitrogen-containing fluorophores, including derivatives of 2-(Benzo[d]thiazol-2-yl)isoindoline-1,3-dione. These properties are significant for applications in materials science and photonics (C. Tamuly et al., 2006).

Mécanisme D'action

Target of Action

The primary target of 2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione is the Dopamine D2 receptor . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement .

Mode of Action

This compound interacts with its target, the Dopamine D2 receptor, modulating its activity

Biochemical Pathways

The interaction of this compound with the Dopamine D2 receptor suggests that it may affect the dopaminergic pathways . These pathways are involved in a wide array of physiological processes, including motor control, reward, and reinforcement

Pharmacokinetics

In silico analysis suggests that it has good properties as a ligand of the dopamine d2 receptor . This implies that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

It has been suggested that it may have potential applications as an antipsychotic agent, given its interaction with the dopamine d2 receptor .

Propriétés

IUPAC Name |

2-(1,3-benzothiazol-2-ylmethyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2S/c19-15-10-5-1-2-6-11(10)16(20)18(15)9-14-17-12-7-3-4-8-13(12)21-14/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZMQANEWLMLEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

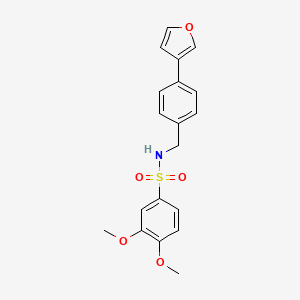

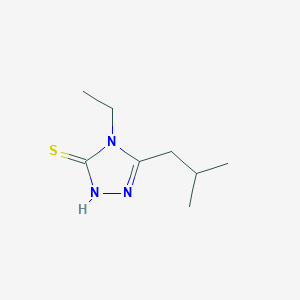

![2-[(4-Bromophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2721535.png)

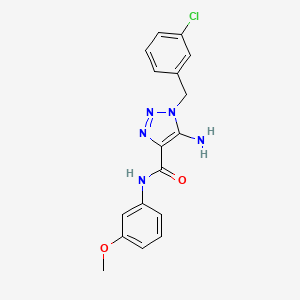

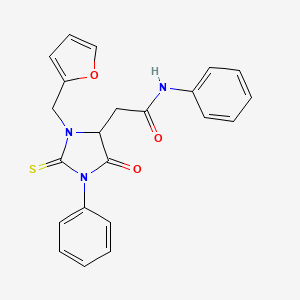

![2-(4-fluorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2721544.png)

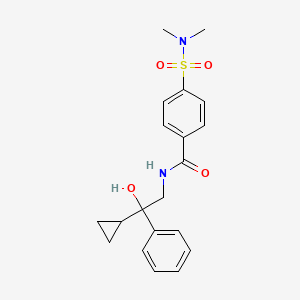

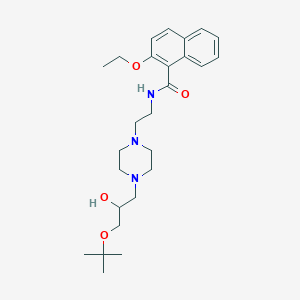

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721546.png)

![(2-[2-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride](/img/no-structure.png)

![3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2721553.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2721554.png)